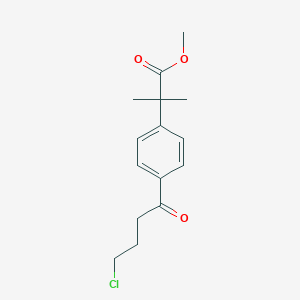

1,3-dimethyl-1H-pyrazol-4-amine

Übersicht

Beschreibung

1,3-Dimethyl-1H-pyrazol-4-amine is a compound that has been explored in various chemical studies due to its potential as a ligand in metal complexes and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of 1,3-dimethyl-1H-pyrazol-4-amine-related compounds often involves reactions such as aminoalkylation, involving the addition of aminoalkyl groups to the pyrazole ring. For example, Esquius et al. (2000) synthesized derivatives by aminoalkylation of 3,5-dimethylpyrazole (Esquius, Pons, Yáñez, Ros, Solans, & Font‐Bardia, 2000).

Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-1H-pyrazol-4-amine derivatives shows variations based on the substituents attached to the pyrazole ring. Structural studies often involve techniques like X-ray crystallography and NMR spectroscopy. An example is the work of Hayvalı et al. (2010), who characterized Schiff base ligands derived from pyrazole using X-ray crystallographic techniques (Hayvalı, Unver, & Svoboda, 2010).

Chemical Reactions and Properties

1,3-Dimethyl-1H-pyrazol-4-amine and its derivatives participate in various chemical reactions, forming complex structures with metal ions or undergoing transformations like cycloadditions and domino reactions. For example, Zamora et al. (2004) studied its reactivity toward Rh(I) and the crystal structure of the resulting compound (Zamora, Pons, Solans, Font‐Bardia, & Ros, 2004).

Wissenschaftliche Forschungsanwendungen

-

Energetic Materials

- Summary of Application : “1,3-dimethyl-1H-pyrazol-4-amine” is used in the synthesis of energetic derivatives that are promising melt-castable explosives .

- Methods of Application : The compound was prepared by reacting 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours. Four new energetic derivatives were prepared through nucleophilic reactions .

- Results or Outcomes : One of the synthesized compounds has a promising melting point and thermal stability, making it a potential melt-castable explosive .

-

Antileishmanial and Antimalarial Activities

- Summary of Application : Pyrazole-bearing compounds, including “1,3-dimethyl-1H-pyrazol-4-amine”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

- Methods of Application : Some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

- Results or Outcomes : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice. The results revealed that some compounds displayed superior antipromastigote activity .

-

Anti-tubercular Potential

- Summary of Application : “1,3-dimethyl-1H-pyrazol-4-amine” is used in the synthesis of compounds with anti-tubercular potential .

- Methods of Application : The compound was synthesized and evaluated for its anti-tubercular potential against Mycobacterium tuberculosis strain .

- Results or Outcomes : Some of the synthesized compounds showed potent anti-tubercular activity .

-

Catalytic Activity

- Specific Scientific Field : Chemistry .

- Summary of Application : “1,3-dimethyl-1H-pyrazol-4-amine” is used in the synthesis of pyrazole-based ligands, which have shown catalytic properties in the oxidation reaction of catechol to o-quinone .

- Methods of Application : The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .

- Results or Outcomes : The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .

-

Biological Transformation Agent

- Specific Scientific Field : Biochemistry .

- Summary of Application : Pyrazole derivatives, including “1,3-dimethyl-1H-pyrazol-4-amine”, have been used as a biological transformation agent .

- Methods of Application : The compound was synthesized and evaluated for its potential in biological transformations .

- Results or Outcomes : The compound was found to be active against S. aureus and E. coli .

-

Sensor for Cancer

- Specific Scientific Field : Medical Science .

- Summary of Application : Pyrazole derivatives, including “1,3-dimethyl-1H-pyrazol-4-amine”, have been used as a sensor for cancer .

- Methods of Application : The compound was synthesized and evaluated for its potential in detecting cancer .

- Results or Outcomes : The compound was found to be effective in detecting cancer .

-

Indole Derivatives

- Specific Scientific Field : Pharmaceutical Sciences .

- Summary of Application : “1,3-dimethyl-1H-pyrazol-4-amine” is used in the synthesis of indole derivatives, which have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : The compound was synthesized and evaluated for its potential in biological transformations .

- Results or Outcomes : The compound was found to be active against various diseases .

-

Melt-Castable Explosives

- Specific Scientific Field : Chemistry .

- Summary of Application : “1,3-dimethyl-1H-pyrazol-4-amine” is used in the synthesis of energetic derivatives as promising melt-castable explosives .

- Methods of Application : The compound was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours. Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .

- Results or Outcomes : One of the synthesized compounds has promising melting point and thermal stability and can be considered as potential melt-castable explosive .

-

Antileishmanial and Antimalarial Activities

- Specific Scientific Field : Biochemistry .

- Summary of Application : Pyrazole-bearing compounds, including “1,3-dimethyl-1H-pyrazol-4-amine”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

- Methods of Application : Some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

- Results or Outcomes : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice. The results revealed that some compounds displayed superior antipromastigote activity .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-dimethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-5(6)3-8(2)7-4/h3H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLKRXWNAFFPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-1H-pyrazol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B23667.png)

![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)

![2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B23670.png)